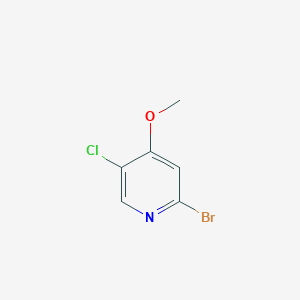

2-Bromo-5-chloro-4-methoxypyridine

Beschreibung

2-Bromo-5-chloro-4-methoxypyridine (CAS: 1211520-39-6) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol . It is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents (bromo and chloro) and electron-donating methoxy group. The compound is stored under inert conditions at 2–8°C to prevent degradation . Its safety profile includes hazards such as acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCABZWNZVXSCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-methoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of 2-Bromo-5-chloro-4-methoxypyridine may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-chloro-4-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-chloro-4-methoxypyridine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers.

Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate molecular mechanisms and interactions.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chloro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, modulating its activity. The molecular targets and pathways involved can vary widely, depending on the specific derivative or conjugate used in the study .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Positioning

The reactivity and applications of pyridine derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis of 2-Bromo-5-chloro-4-methoxypyridine and its analogs:

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Substituent Effects: The methoxy group at C4 in 2-Bromo-5-chloro-4-methoxypyridine acts as an electron donor, stabilizing intermediates in coupling reactions. Bromine at C2 (target compound) vs. C3 (CAS 102830-75-1) affects steric accessibility for cross-coupling reactions .

Reactivity :

- 5-Bromo-2-chloro-4-methoxypyridine (CAS 52311-48-5) shows higher reactivity in Suzuki-Miyaura couplings due to the para-methoxy group enhancing electron density at the brominated position .

- 4-Bromo-5-chloro-2-methylpyridine (CAS 867279-13-8) lacks a methoxy group, reducing polarity and making it more suitable for hydrophobic environments .

Table 2: Commercial Availability and Pricing

| Compound Name | CAS Number | Purity | Price (1g) | Supplier |

|---|---|---|---|---|

| 2-Bromo-5-chloro-4-methoxypyridine | 1211520-39-6 | 95% | €36.00 | CymitQuimica |

| 3-Bromo-5-chloro-2-methoxypyridine | 102830-75-1 | 95% | €7,200.00 | TCI Chemicals |

| 4-Bromo-2-chloro-5-methoxypyridine | 1033610-45-5 | N/A | N/A | ChemWhat |

- Cost Drivers : The high price of 3-Bromo-5-chloro-2-methoxypyridine (€7,200/g) reflects complex synthesis steps, whereas the target compound’s lower cost (€36/g) suggests scalable production routes .

Biologische Aktivität

2-Bromo-5-chloro-4-methoxypyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, anticancer and antimicrobial properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H5BrClN and features a pyridine ring substituted with bromine, chlorine, and methoxy groups. These functional groups significantly influence its reactivity and interactions with biological targets.

Anticancer Mechanism

2-Bromo-5-chloro-4-methoxypyridine exhibits cytotoxic effects primarily through the inhibition of tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest, particularly affecting cancer cells. Studies have shown that it induces apoptosis in various cancer cell lines by damaging mitochondrial functions and triggering apoptotic pathways.

Antimicrobial Mechanism

The antimicrobial activity of this compound is hypothesized to involve interference with bacterial cell wall synthesis or metabolic pathways. Its structural components may enhance binding to bacterial targets, although specific mechanisms remain under investigation.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. For example, it has been tested against breast cancer cell lines MDA-MB-231 and MCF-7, demonstrating significant cytotoxicity.

Table 1: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 20 |

| MCF-7 | 0.7 |

| NIH/3T3 (Normal) | >100 |

The selective toxicity observed indicates its potential for therapeutic applications in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. While specific data on 2-Bromo-5-chloro-4-methoxypyridine is limited, related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Breast Cancer Treatment

A study involving BALB/c nude mice bearing MDA-MB-231 tumors demonstrated that treatment with 2-Bromo-5-chloro-4-methoxypyridine resulted in a significant reduction in tumor volume (79.7%) after four weeks without severe toxicity reported. This suggests its viability as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of similar pyridine derivatives indicated that modifications could enhance antibacterial activity. Although specific results for 2-Bromo-5-chloro-4-methoxypyridine were not detailed, trends suggest a potential for effective antimicrobial applications.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.